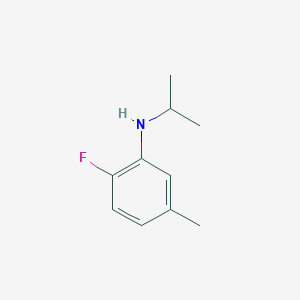

2-fluoro-5-methyl-N-(propan-2-yl)aniline

Description

Fluorinated aniline (B41778) derivatives represent a significant class of compounds in contemporary chemical research, bridging the foundational principles of organic synthesis with the advanced applications sought in medicinal and materials science. The strategic incorporation of fluorine into the aniline scaffold imparts unique chemical and physical properties that are of considerable academic and industrial interest.

The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. mtak.hu Due to its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond, fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical profile. mtak.hu

Key effects of fluorine substitution that are of academic interest include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as Cytochrome P450. This can enhance the bioavailability and half-life of a drug candidate.

Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity of a ligand to its protein receptor. mtak.hu

Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which affects its ability to permeate cellular membranes. This modulation is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the amino group in anilines. This change affects the ionization state of the molecule at physiological pH, influencing its solubility and interaction with targets.

These modifications make fluorinated aromatic compounds a fertile ground for academic investigation, particularly in the development of novel pharmaceuticals and agrochemicals. researchgate.net

Anilines, or aminobenzenes, are a cornerstone class of organic compounds characterized by an amino group attached to a benzene (B151609) ring. google.com They are versatile intermediates and foundational scaffolds in organic synthesis due to the reactivity of both the aromatic ring and the amino group. chemimpex.comchemicalbook.com

The amino group is a powerful activating ortho-, para-director in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the ring. Furthermore, the nitrogen atom's lone pair of electrons allows for a wide range of reactions, including acylation, alkylation, and diazotization, making anilines essential building blocks for:

Pharmaceuticals: Many drug molecules contain the aniline substructure.

Agrochemicals: Anilines are precursors to a variety of herbicides, pesticides, and fungicides. google.com

Dyes and Pigments: The synthesis of azo dyes, a major class of colorants, famously begins with the diazotization of aniline derivatives.

Polymers: Anilines are used in the production of polymers like polyurethanes.

Their industrial significance and synthetic versatility ensure that anilines and their derivatives remain a subject of continuous academic study. chemicalbook.com

The specific compound, 2-fluoro-5-methyl-N-(propan-2-yl)aniline, with CAS number 136684-92-9, is not extensively documented in peer-reviewed academic literature as a final product with characterized applications. appchemical.comchemicalbook.com Its primary availability is through chemical suppliers, which suggests its role as a synthetic intermediate or a building block for creating more complex molecules. appchemical.comchemicalbook.com

The academic interest in this particular molecule can be inferred from its constituent parts:

2-fluoro-5-methylaniline (B1296174) Scaffold: The parent compound, 2-fluoro-5-methylaniline (also known as 6-fluoro-m-toluidine), is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its fluorinated and methylated aromatic ring presents a specific substitution pattern that can be leveraged in molecular design.

N-(propan-2-yl) Group: The N-isopropyl group adds steric bulk and alters the electronic properties of the amino nitrogen compared to the primary aniline. The regioselectivity of N-alkylation in aniline derivatives is a subject of academic study, often influenced by steric and electronic factors. researchgate.net

Research into this compound would likely focus on its utility in synthesizing novel, larger molecules where the specific combination of fluorine, methyl, and N-isopropyl substituents is hypothesized to confer desirable properties, such as enhanced target selectivity or improved metabolic stability in medicinal chemistry contexts.

Given the limited specific research on this compound, a formal academic inquiry would logically be exploratory. The primary objectives would be to establish its fundamental chemical profile and explore its potential as a synthetic tool.

Key Research Objectives:

Development of Efficient Synthesis: To devise and optimize a high-yield synthetic route to this compound, likely via the N-alkylation of 2-fluoro-5-methylaniline.

Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry) and to determine its key physical properties (e.g., melting/boiling point, solubility, pKa).

Exploration of Reactivity: To investigate its reactivity in key organic reactions (e.g., further electrophilic aromatic substitution, acylation, coupling reactions) to understand its utility as a building block for more complex molecular architectures.

Synthesis of Novel Derivatives: To utilize the compound as a starting material for the synthesis of a library of novel compounds, particularly those with potential biological activity, leveraging the unique properties imparted by its specific substitution pattern.

Computational Studies: To perform theoretical calculations (e.g., DFT studies) to understand its electronic structure, conformational preferences, and predict its reactivity, complementing experimental findings. researchgate.net

Such an inquiry would contribute valuable knowledge to the field of synthetic organic chemistry by characterizing a potentially useful, yet understudied, fluorinated building block.

Data Tables

Table 1: Chemical Identity of this compound Use the slider to see more data.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 136684-92-9 appchemical.com |

| Molecular Formula | C10H14FN chemicalbook.com |

| Molecular Weight | 167.22 g/mol chemicalbook.com |

| SMILES | CC(C)Nc1ccc(C)cc1F |

Table 2: Properties of the Parent Aniline: 2-fluoro-5-methylaniline Use the slider to see more data.

| Property | Value | Reference |

| Synonym | 6-Fluoro-m-toluidine | nist.gov |

| CAS Number | 452-84-6 | nist.gov |

| Molecular Formula | C7H8FN | |

| Molecular Weight | 125.14 g/mol | |

| Boiling Point | 80-86 °C / 11 mmHg | |

| Density | 1.109 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

2-fluoro-5-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,1-3H3 |

InChI Key |

PZGWVKRGNDDMKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(C)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Fluoro 5 Methyl N Propan 2 Yl Aniline

Vibrational Spectroscopy Simulations and Interpretation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying molecular structures and functional groups. Theoretical simulations of these spectra, often employing Density Functional Theory (DFT), offer a detailed assignment of vibrational modes and a deeper understanding of the molecule's dynamic behavior.

Theoretical Infrared (IR) and Raman Frequencies and Intensities

Theoretical calculations, typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of 2-fluoro-5-methyl-N-(propan-2-yl)aniline. These calculations provide a detailed roadmap of the molecule's vibrational modes, including stretching, bending, and torsional motions of its constituent atoms and functional groups.

For aromatic amines, characteristic vibrational frequencies are expected. For instance, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propan-2-yl groups would appear just below 3000 cm⁻¹. The C-F stretching vibration is also a key feature, typically found in the 1000-1400 cm⁻¹ region. The precise frequencies and their corresponding IR and Raman intensities are determined through computational analysis, providing a theoretical spectrum that can be compared with experimental data.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-N | Stretching | 1250 - 1350 |

Note: The values presented are general ranges for the specified functional groups and the precise, computationally derived values for this compound would be obtained from specific research studies.

Correlation with Experimental Spectroscopic Data for Validation

The accuracy of theoretical models is contingent upon their validation against experimental data. By comparing the computationally predicted IR and Raman spectra with those obtained experimentally, researchers can assess the performance of the chosen theoretical method and basis set. A strong correlation between the theoretical and experimental wavenumbers, often with a scaling factor applied to the theoretical values to account for anharmonicity and other systematic errors, confirms the accuracy of the molecular model and the vibrational assignments. This validation process is crucial for ensuring the reliability of the computational predictions.

Advanced Computational Studies

Beyond vibrational analysis, computational chemistry can predict a range of other important molecular properties.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of this compound by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed using DFT methods. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon. The presence of electron-donating (amino and alkyl groups) and electron-withdrawing (fluoro group) substituents on the aromatic ring can enhance the NLO response.

Table 2: Calculated Non-Linear Optical Properties

| Property | Symbol | Typical Units |

|---|---|---|

| Dipole Moment | μ | Debye |

| Mean Polarizability | α | a.u. |

Note: The specific values for this compound would be determined from dedicated computational studies.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of intermolecular interactions and the behavior of molecules in different environments. For this compound, MD simulations could be employed to study its interactions with other molecules, solvents, or surfaces. These simulations can reveal information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the compound's bulk properties and its behavior at interfaces. For example, MD simulations could be used to model the adsorption of this molecule onto a material surface, providing insights into the orientation and binding energy of the adsorbate-surface system, which is relevant for applications in materials science and catalysis.

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search of publicly available scientific databases and chemical literature, specific experimental spectroscopic data for the compound This compound could not be located. As a result, the detailed analysis and data tables requested for the advanced spectroscopic characterization of this molecule cannot be provided at this time.

The requested article structure, focusing on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, requires specific, experimentally determined data, including:

¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.

Data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

Characteristic vibrational modes from Fourier Transform Infrared (FT-IR) and Raman spectroscopy .

While general principles of these spectroscopic techniques are well-established for aniline (B41778) derivatives, and data exists for structurally related compounds such as 2-fluoro-5-methylaniline (B1296174) and N-isopropylaniline, the strict requirement to focus solely on "this compound" prevents the use of analogous data. The generation of a scientifically accurate and data-rich article as outlined is contingent on the availability of this specific information.

Further research or de novo synthesis and characterization of this compound would be necessary to generate the required spectroscopic data.

Advanced Spectroscopic Characterization of 2 Fluoro 5 Methyl N Propan 2 Yl Aniline

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. By ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint. For 2-fluoro-5-methyl-N-(propan-2-yl)aniline, both hard and soft ionization techniques offer complementary information regarding its molecular identity and stability.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). emory.eduyoutube.com This process not only forms a molecular ion (M+•), which is a radical cation corresponding to the intact molecule, but also imparts significant internal energy, leading to extensive and reproducible fragmentation. youtube.comarxiv.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the molecular ion is expected at an m/z corresponding to its molecular weight (167 g/mol ). The fragmentation pathways are predicted based on the established principles of mass spectrometry for N-alkylanilines and substituted aromatic compounds. researchgate.netnih.gov The primary fragmentation events typically involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and within the N-alkyl substituent.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the isopropyl group is a highly favorable process, leading to the formation of a stable secondary carbocation. This fragmentation results in a prominent peak at m/z 152.

Benzylic-type Cleavage: Cleavage of the C-N bond holding the isopropyl group can lead to the loss of a propyl radical, although loss of a neutral propene molecule via rearrangement is also common. A significant fragment is expected from the loss of a methyl group from the isopropyl substituent.

The analysis of the EI mass spectrum of the related compound, 2-fluoro-5-methylaniline (B1296174), shows a strong molecular ion peak at m/z 125 and a key fragment at m/z 110, corresponding to the loss of a methyl group. nist.gov This suggests that fragmentation of the N-alkyl group in this compound will be a dominant pathway.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss |

| 167 | [M]⁺• (Molecular Ion) | - |

| 152 | [M - CH₃]⁺ | •CH₃ |

| 124 | [M - C₃H₇]⁺ | •C₃H₇ |

This table presents predicted data based on typical fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov Unlike EI, ESI typically imparts very little excess energy to the molecule, resulting in minimal fragmentation. This method is ideal for unambiguously determining the molecular weight of a compound.

In positive-ion mode ESI-MS, this compound is expected to be readily ionized via protonation of the basic nitrogen atom of the aniline (B41778) moiety. This results in the formation of a protonated molecule, [M+H]⁺. The mass spectrum would be dominated by a single major peak corresponding to this ion. The high sensitivity of ESI also allows for the detection of non-covalent complexes or adducts with solvent ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), if these salts are present in the sample or solvent system.

Table 2: Expected ESI-MS Ions for this compound

| Ion Species | Formula | Expected m/z Value |

| Protonated Molecule | [C₁₀H₁₄FN + H]⁺ | 168 |

| Sodium Adduct | [C₁₀H₁₄FN + Na]⁺ | 190 |

| Potassium Adduct | [C₁₀H₁₄FN + K]⁺ | 206 |

This table presents expected data based on standard ESI processes.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like substituted anilines, the most significant absorptions are typically due to π → π* transitions within the benzene (B151609) ring.

The UV-Vis spectrum of aniline, the parent compound, exhibits two characteristic absorption bands: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) with fine structure around 280 nm. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom. acs.orgresearchgate.net

For this compound, the substituents are expected to modify the absorption profile:

Methyl and Isopropyl Groups: These alkyl groups are weak electron-donating groups (auxochromes) that typically cause a small red shift (bathochromic shift) of the absorption maxima.

Fluoro Group: The fluorine atom exerts a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The net result on the spectrum is often a minor shift in the absorption bands.

Therefore, the UV-Vis spectrum of this compound is predicted to retain the two-band structure characteristic of anilines, with slight shifts in the absorption maxima compared to the parent aniline molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Region (nm) | Predicted λₘₐₓ (nm) |

| π → π* (E-band) | 230 - 250 | ~240 |

| π → π* (B-band) | 280 - 300 | ~290 |

This table presents predicted absorption maxima based on the known effects of substituents on the aniline chromophore.

Chemical Reactivity and Derivatization Studies of 2 Fluoro 5 Methyl N Propan 2 Yl Aniline

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the N-(propan-2-yl)aniline moiety makes it a focal point for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

The secondary amine functionality of 2-fluoro-5-methyl-N-(propan-2-yl)aniline allows for further substitution at the nitrogen atom. N-alkylation introduces an additional alkyl group, yielding a tertiary amine, while N-acylation results in the formation of an amide. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

N-Alkylation typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction conditions.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is generally rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine, which not only scavenges the acid byproduct but can also catalyze the reaction. The resulting amide is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Tertiary Amine | Presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN) |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O) | Amide | Often in the presence of a base (e.g., pyridine) |

While primary amines are typically used for the formation of Schiff bases (imines) through condensation with aldehydes or ketones, secondary amines like this compound can react with carbonyl compounds to form enamines if there is an α-hydrogen on the alkyl group of the amine. However, the direct formation of stable iminium salts is also a possibility under acidic conditions.

Hydrazone derivatives are not directly formed from secondary amines. Instead, they are synthesized from the reaction of hydrazines with aldehydes or ketones. If this compound were to be converted into a hydrazine (B178648) derivative first, this derivative could then participate in hydrazone formation.

| Derivative | Reactants | Key Intermediate/Product | General Conditions |

| Enamine | Aldehyde or Ketone with α-hydrogen | Enamine | Acid catalysis, removal of water |

| Iminium Salt | Aldehyde or Ketone | Iminium Salt | Acidic conditions |

The conversion of a secondary amine to a tertiary amine via methylation is a common synthetic transformation. Several methods exist for the selective N-methylation of secondary amines, with the Eschweiler-Clarke reaction being a notable example. wikipedia.orgambeed.comorganic-chemistry.orgsynarchive.com This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. wikipedia.orgambeed.comorganic-chemistry.orgsynarchive.com It is particularly advantageous as it is a one-pot procedure and avoids the formation of quaternary ammonium (B1175870) salts, which can be a side product in reactions using methyl halides. wikipedia.org

Another effective method is reductive amination, which involves the reaction of the secondary amine with formaldehyde to form an iminium ion, followed by in-situ reduction. organic-chemistry.orgtandfonline.com Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. organic-chemistry.orgtandfonline.com

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Avoids quaternary salt formation; proceeds via an iminium ion intermediate reduced by formate. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Reductive Amination | Formaldehyde (CH₂O), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Mild conditions; high chemoselectivity. organic-chemistry.org |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic attack due to the electron-donating nature of the methyl and, more significantly, the N-isopropylamino groups. Nucleophilic aromatic substitution is less common for this electron-rich system unless a suitable leaving group is present and the ring is activated by strongly electron-withdrawing groups, which is not the case here.

The position of electrophilic attack on the aromatic ring is governed by the directing effects of the existing substituents. The N-isopropylamino group is a powerful activating group and an ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the ring. The methyl group is a weaker activating group, also directing ortho and para. The fluorine atom, while electronegative and deactivating through induction, also directs ortho and para due to the donation of its lone pair electrons through resonance.

In this compound, the positions are numbered relative to the N-isopropylamino group (position 1). The fluoro group is at position 2, and the methyl group is at position 5. The powerful N-isopropylamino group will primarily direct incoming electrophiles to its ortho (position 6) and para (position 4) positions. The methyl group will reinforce this by directing to its ortho positions (4 and 6). The fluoro group will direct to its para position (position 5, already occupied) and its ortho position (position 3).

The combined effect of these groups will strongly favor substitution at positions 4 and 6. Steric hindrance from the bulky isopropyl group and the adjacent fluoro group might slightly disfavor substitution at position 6, potentially making position 4 the major site of electrophilic attack.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NHCH(CH₃)₂ | 1 | Activating (Resonance) | Ortho, Para |

| -F | 2 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

| -CH₃ | 5 | Activating (Inductive/Hyperconjugation) | Ortho, Para |

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-fluoro-5-methyl-N-(propan-2-yl)aniline and 6-nitro-2-fluoro-5-methyl-N-(propan-2-yl)aniline |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-fluoro-5-methyl-N-(propan-2-yl)aniline and 6-bromo-2-fluoro-5-methyl-N-(propan-2-yl)aniline |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation of the Lewis acid with the amine nitrogen, deactivating the ring. Protection of the amine is necessary. |

Modern synthetic methods allow for the direct functionalization of C-H bonds on an aromatic ring, bypassing the need for pre-functionalized starting materials. For an electron-rich substrate like this compound, several direct functionalization strategies could be envisioned.

Transition-metal-catalyzed C-H activation is a powerful tool for introducing new functional groups. For instance, palladium-catalyzed C-H olefination could potentially be directed to the less sterically hindered C-4 or C-6 positions. nih.gov Similarly, directed ortho-metalation, guided by the amine functionality (after suitable N-protection or modification), could lead to functionalization at the C-6 position.

Photoredox catalysis has also emerged as a mild and efficient method for the functionalization of anilines. For example, visible-light-induced fluoroalkylation reactions of aniline (B41778) derivatives have been reported, which could potentially be applied to introduce fluoroalkyl groups onto the aromatic ring of the title compound. conicet.gov.ar

| Strategy | Catalyst/Reagent Type | Potential Functionalization Site(s) |

| Palladium-Catalyzed C-H Olefination | Pd(OAc)₂, Ligand, Oxidant | C-4, C-6 |

| Directed Ortho-Metalation | Strong Base (e.g., n-BuLi), Directing Group | C-6 |

| Photoredox-Catalyzed Fluoroalkylation | Photocatalyst, Fluoroalkyl Source | Ring positions (regioselectivity depends on the specific reaction) |

An article on the chemical reactivity and derivatization of This compound cannot be generated as requested.

Extensive searches for scientific literature detailing the use of this compound as a precursor in the synthesis of quinoline, pyrido[2,3-d]pyrimidine, oxazole, and oxadiazole scaffolds, or its integration into complex polycyclic systems, did not yield any relevant results. The specified compound does not appear in publicly accessible chemical databases or research articles in the context of the requested heterocyclic formations.

Therefore, it is not possible to provide a scientifically accurate and verifiable article that adheres to the strict outline and content requirements of the prompt.

Applications of 2 Fluoro 5 Methyl N Propan 2 Yl Aniline As a Chemical Building Block and Ligand in Research

Utilization in the Synthesis of Advanced Organic Intermediates for Complex Molecule Construction

Substituted anilines are foundational building blocks in organic synthesis, and 2-fluoro-5-methyl-N-(propan-2-yl)aniline is no exception. Its precursor, 2-fluoro-5-methylaniline (B1296174), is recognized as a versatile starting material for producing a wide range of chemical products, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The introduction of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly enhance the metabolic stability, bioavailability, and binding affinity of the final compound. nbinno.comnih.gov

The structural features of this compound make it suitable for various chemical transformations:

The Aniline (B41778) Core: The primary amine functional group is a versatile handle for numerous reactions, such as diazotization, acylation, and alkylation, enabling its incorporation into larger, more complex molecular frameworks.

Fluorine and Methyl Substituents: These groups on the aromatic ring influence the reactivity of the aniline. The fluorine atom, being strongly electronegative, and the methyl group can direct further electrophilic aromatic substitution reactions to specific positions on the ring.

N-isopropyl Group: The bulky isopropyl group attached to the nitrogen atom can provide steric control in subsequent synthetic steps, influencing the stereochemical outcome of reactions.

This compound serves as an important intermediate for creating complex heterocyclic systems through reactions like coupling and substitution. nbinno.com The strategic placement of its functional groups allows chemists to construct advanced molecular architectures tailored for specific applications in medicinal and materials science. innospk.com

Role in Ligand Design for Coordination Chemistry

The field of coordination chemistry has seen rapid growth, with significant applications in catalysis and materials science. mdpi.com The nitrogen atom in the aniline moiety of this compound possesses a lone pair of electrons, making it an excellent donor site for coordinating with metal ions to form stable complexes. Ligands derived from aniline and its derivatives, such as Schiff bases, are known to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. mdpi.commdpi.com

When incorporated into a larger molecule that contains a second donor atom, this compound can act as part of a bidentate or multidentate ligand, capable of forming a chelate ring with a central metal ion. This chelation significantly enhances the stability of the resulting metal complex. The properties of these complexes are dictated by the nature of the metal ion and the ligand's structure.

For instance, studies on analogous aniline-based ligands have shown the formation of complexes with various geometries. mdpi.comscirp.org The specific geometry, such as octahedral or square planar, is influenced by the coordination number of the metal and the steric and electronic properties of the ligand. mdpi.com Chelation can also alter the properties of the metal ion by reducing its polarity through charge sharing with the ligand's donor atoms, which can increase the lipophilic character of the complex. mdpi.com

| Transition Metal Ion | Common Coordination Number | Typical Geometry with N-donor Ligands |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

The binding affinity and selectivity of a ligand are critically influenced by its electronic and steric characteristics. In this compound, each substituent plays a distinct role:

Aniline Moiety: The nitrogen atom is the primary coordination site. Its basicity is a key factor in determining the strength of the metal-ligand bond.

Fluoro Group: Located at the ortho position, the highly electronegative fluorine atom acts as an electron-withdrawing group. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and potentially weakening its bond with the metal ion.

Methyl Group: The methyl group at the meta position is weakly electron-donating, which can partially counteract the electron-withdrawing effect of the fluorine atom.

N-isopropyl Group: This bulky alkyl group introduces significant steric hindrance around the nitrogen donor atom. This steric bulk can influence selectivity for certain metal ions over others and can dictate the coordination geometry of the resulting complex, preventing the formation of certain structures while favoring others.

The interplay of these electronic and steric effects allows for the fine-tuning of the ligand's properties, enabling the design of metal complexes with specific reactivity and selectivity for catalytic applications.

Catalytic Applications of Derived Complexes

Transition metal complexes derived from aniline-based ligands are often effective catalysts for a variety of organic transformations. mdpi.com The metal center's catalytic activity can be precisely modulated by the electronic and steric properties of the surrounding ligand.

Research has demonstrated that transition metal complexes can catalyze important reactions such as the oxidation of anilines. For example, certain Schiff base complexes have been used to catalyze the oxidation of aniline to azobenzene (B91143) with high selectivity. mdpi.com In one study, a manganese-containing complex exhibited the highest catalytic activity, achieving a 91.4% yield. mdpi.com The efficiency of such catalytic systems is often dependent on the substituents present on the aniline substrate, with electron-withdrawing groups sometimes leading to higher product yields. mdpi.com

Complexes derived from this compound are anticipated to show similar catalytic potential in various organic transformations, with the substituents providing a mechanism for tuning the catalyst's performance.

| Substrate | Product Yield (%) |

|---|---|

| Aniline | 62 |

| 4-Nitroaniline | 58 |

| 4-Chloroaniline | 41 |

| 4-Methylaniline | 14 |

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). rsc.orgnih.gov The properties of these polymers can be significantly altered by introducing substituents onto the aniline monomer. rsc.org These modifications can affect the polymer's solubility, morphology, and electrical properties.

Given its structure, this compound could serve as a functional monomer for creating novel polyaniline derivatives. The presence of the fluoro, methyl, and isopropyl groups would likely impart unique characteristics to the resulting polymer, potentially leading to materials with tailored conductivity, processability, and sensor capabilities. rsc.org The synthesis of polymers from such substituted anilines opens avenues for developing new materials for applications in electronics, sensors, and anti-corrosion coatings.

Future Research Directions and Open Questions Regarding 2 Fluoro 5 Methyl N Propan 2 Yl Aniline

Development of Novel Stereoselective Synthetic Pathways for Enantiopure Analogues

The core structure of 2-fluoro-5-methyl-N-(propan-2-yl)aniline is achiral. However, the development of synthetic pathways to produce chiral analogues could be a significant area of research. Introducing a chiral center, for instance by modifying the N-isopropyl group or adding a chiral substituent to the aromatic ring, would yield enantiopure compounds. These molecules are critical in fields like medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities while others can be inactive or detrimental.

Future research could focus on asymmetric synthesis methods, such as catalytic asymmetric reduction or amination, to create these chiral analogues. The development of catalysts that can selectively produce one enantiomer over the other would be a key challenge. Success in this area would provide access to a new library of chiral building blocks for various applications.

Exploration of Bioisosteric Replacements and Their Impact on Chemical Properties and Reactivity

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that retains similar chemical and physical properties, leading to comparable biological activity. The structure of this compound offers multiple sites for such modifications.

Future studies could systematically replace the fluorine, methyl, and isopropyl groups with known bioisosteres to fine-tune the molecule's properties. For instance, the fluorine atom could be replaced by a chlorine atom or a trifluoromethyl group to modulate electronic properties and lipophilicity. The methyl group could be substituted with other small alkyl groups or a cyano group, while the N-isopropyl group could be replaced by a cyclopropyl (B3062369) or other cyclic systems to alter steric hindrance and metabolic stability. Investigating how these changes affect the compound's reactivity, solubility, and potential biological interactions would be a valuable research endeavor. The introduction of fluorine, for example, can modulate the pKa of nearby functionalities, potentially improving bioavailability and affinity for specific biological receptors. mdpi.com

Table 1: Potential Bioisosteric Replacements and Their Predicted Effects

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Fluoro (-F) | Chloro (-Cl), Cyano (-CN) | Altered electronics, lipophilicity, and metabolic stability |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃), Hydroxymethyl (-CH₂OH) | Modified steric profile and potential for new hydrogen bonding |

| Isopropyl (-CH(CH₃)₂) | Cyclopropyl, tert-Butyl | Increased metabolic stability, altered conformational preferences |

Advanced Computational Modeling for Detailed Reaction Mechanism Elucidation

While the synthesis of this compound can be achieved through standard chemical reactions, the precise mechanisms and energetic pathways are not well-documented. Advanced computational modeling, using techniques like Density Functional Theory (DFT), can provide deep insights into these processes. researchgate.netresearchgate.net

Researchers could employ computational studies to model the transition states of its synthesis, predict reaction kinetics, and understand the influence of the fluoro and methyl substituents on the reactivity of the aniline (B41778) nitrogen. This "in silico" approach can guide the optimization of reaction conditions, potentially leading to higher yields, reduced byproducts, and more energy-efficient synthetic routes. Furthermore, computational models can predict the physicochemical properties of novel, yet-unsynthesized derivatives, helping to prioritize synthetic targets for specific applications.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any chemical compound to be viable for industrial applications, its synthesis must be scalable, efficient, and safe. Flow chemistry, where reactions are run in continuous streams through reactors, offers significant advantages over traditional batch processing in all these aspects. chemrxiv.orgnih.govamidetech.combeilstein-journals.org

Future research should explore the translation of the synthesis of this compound and its derivatives to a continuous flow process. This would involve optimizing parameters such as temperature, pressure, and residence time to maximize throughput and purity. An automated flow synthesis platform could enable the rapid production of a library of analogues for screening purposes, accelerating the discovery of new materials or bioactive agents. The advantages of flow synthesis include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. amidetech.com

Table 2: Comparison of Batch vs. Flow Synthesis for Anilines

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires larger vessels | Easier, by running for longer times |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Control | Less precise temperature/mixing control | Precise control over all parameters |

| Reproducibility | Can vary between batches | High reproducibility |

Investigation of Non-Covalent Interactions and Supramolecular Assembly in Derived Systems

The fluorine atom in this compound can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. These weak interactions play a crucial role in determining how molecules arrange themselves in the solid state (crystal engineering) and how they interact with biological targets.

A promising research avenue would be the design and synthesis of derivatives that can self-assemble into ordered supramolecular structures. By introducing functional groups capable of forming specific non-covalent interactions, it may be possible to create novel materials with interesting optical, electronic, or catalytic properties. Understanding how the interplay of the fluoro, methyl, and N-alkyl groups directs the crystal packing and intermolecular interactions would be fundamental to this effort.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-fluoro-5-methyl-N-(propan-2-yl)aniline, and how can yield/selectivity be optimized?

- Methodology : The compound is synthesized via alkylation of 2-fluoro-5-methylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ or NaH). Metal-catalyzed pathways (e.g., Pd or Cu catalysts) can enhance regioselectivity and yield . Purification often employs high-performance liquid chromatography (HPLC) to isolate the product from byproducts like unreacted aniline or di-alkylated species .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm), isopropyl CH groups (δ 1.2–1.4 ppm), and NH (δ ~3.5 ppm, broad). Fluorine substitution deshields adjacent protons, causing splitting patterns .

- ¹³C NMR : Peaks for quaternary carbons (e.g., C-F at ~160 ppm) and isopropyl carbons (δ 20–25 ppm) .

- IR : Stretching vibrations for N-H (~3350 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : The compound exhibits weak basicity (pKa ~4–5) due to the electron-withdrawing fluorine, making it soluble in polar aprotic solvents (e.g., DMSO) at neutral pH. Stability tests under acidic/basic conditions (e.g., HCl/NaOH at 25°C) reveal degradation via hydrolysis of the N-isopropyl group, monitored by HPLC .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-methyl substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodology :

- The 2-fluoro group is electron-withdrawing (-I effect), directing EAS to the para position (C-5). However, the 5-methyl group (+I effect) competes, creating regioselectivity challenges. Computational studies (DFT) and Hammett parameters predict dominant fluorodirecting effects, validated experimentally using nitration (HNO₃/H₂SO₄) or halogenation reactions .

- Example : Nitration yields 2-fluoro-5-methyl-4-nitro-N-(propan-2-yl)aniline as the major product .

Q. What strategies resolve contradictions in reported crystallographic data for fluoroaniline derivatives?

- Methodology : Discrepancies in bond lengths/angles (e.g., C-F vs. C-N) arise from differing crystallization solvents or measurement techniques. Use the SHELX software suite for refinement, ensuring high-resolution data (≤0.8 Å) and twinning corrections. Cross-validate with powder XRD and DFT-optimized structures .

Q. How does this compound interact with biological targets (e.g., enzymes) in drug discovery?

- Methodology :

- Molecular docking (AutoDock Vina) identifies binding pockets in target proteins (e.g., kinases). The fluorine atom participates in halogen bonding with backbone carbonyls, while the isopropyl group engages in hydrophobic interactions .

- In vitro assays (e.g., enzyme inhibition IC₅₀) correlate docking scores with activity. For example, IC₅₀ values <10 µM against tyrosine kinases suggest therapeutic potential .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Racemization at the N-isopropyl group occurs under high-temperature or acidic conditions. Use chiral HPLC or asymmetric catalysis (e.g., chiral ligands with Pd) to isolate enantiomers. Continuous flow reactors improve heat/mass transfer, reducing side reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.